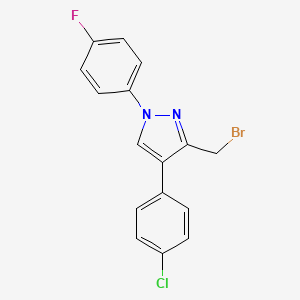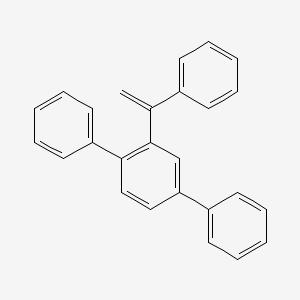![molecular formula C18H13NO B14430912 7-Methylbenzo[a]acridin-12(7H)-one CAS No. 83076-37-3](/img/structure/B14430912.png)
7-Methylbenzo[a]acridin-12(7H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-Methylbenzo[a]acridin-12(7H)-one: is a heterocyclic aromatic compound that belongs to the acridine family. Acridines are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a fused benzene and acridine ring system with a methyl group at the 7th position and a ketone group at the 12th position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylbenzo[a]acridin-12(7H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 9-chloroacridine and a suitable methylating agent.
Methylation: The methylation of 9-chloroacridine is carried out using a methylating agent like methyl iodide or dimethyl sulfate under basic conditions.
Cyclization: The resulting intermediate undergoes cyclization to form the acridine ring system. This step often involves heating the intermediate in the presence of a strong acid or base.
Oxidation: The final step involves the oxidation of the methyl group to form the ketone group at the 12th position. Common oxidizing agents used in this step include potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
7-Methylbenzo[a]acridin-12(7H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other functional groups.
Substitution: The compound can undergo substitution reactions, where the methyl or ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Halogenating agents, such as bromine or chlorine, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different chemical and physical properties, making them useful for various applications.
科学的研究の応用
7-Methylbenzo[a]acridin-12(7H)-one has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methods.
Biology: The compound is used in the study of DNA intercalation and the development of new DNA-binding agents. It is also used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: The compound has potential applications in the development of new anticancer and antimicrobial agents. It is also used in the study of drug metabolism and pharmacokinetics.
Industry: The compound is used in the development of new materials, such as dyes and pigments. It is also used in the development of new catalysts and other industrial chemicals.
作用機序
The mechanism of action of 7-Methylbenzo[a]acridin-12(7H)-one involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the DNA molecule and inhibiting the replication and transcription processes. It can also inhibit the activity of certain enzymes, leading to the disruption of various biochemical pathways. The exact mechanism of action depends on the specific application and the molecular targets involved.
類似化合物との比較
Similar Compounds
7-Methylbenzo[a]pyrene: This compound has a similar structure but lacks the acridine ring system. It is known for its carcinogenic properties and is used in the study of cancer.
12-Methylbenzo[a]acridine: This compound has a similar structure but with the methyl group at the 12th position. It is used in the study of DNA intercalation and enzyme inhibition.
7,12-Dimethylbenzo[a]anthracene: This compound has a similar structure but with two methyl groups at the 7th and 12th positions. It is used in the study of cancer and other diseases.
Uniqueness
7-Methylbenzo[a]acridin-12(7H)-one is unique due to its specific structure, which includes both a methyl group at the 7th position and a ketone group at the 12th position. This unique structure gives the compound distinct chemical and physical properties, making it useful for a wide range of applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
83076-37-3 |
|---|---|
分子式 |
C18H13NO |
分子量 |
259.3 g/mol |
IUPAC名 |
7-methylbenzo[a]acridin-12-one |
InChI |
InChI=1S/C18H13NO/c1-19-15-9-5-4-8-14(15)18(20)17-13-7-3-2-6-12(13)10-11-16(17)19/h2-11H,1H3 |
InChIキー |
AOYDTQWTKZEBGA-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)C(=O)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-Chloro-4-[4-(1,1,2,3,3,3-hexafluoropropoxy)phenoxy]aniline](/img/structure/B14430845.png)
![(Ethane-1,2-diyl)bis[chloro(dimethyl)stannane]](/img/structure/B14430848.png)


![N-Methyl-3-[(E)-(4-methylpentan-2-ylidene)amino]propan-1-amine](/img/structure/B14430858.png)


![4-[3-(4-Cyclohexylphenyl)propyl]-2,6-dimethylmorpholine](/img/structure/B14430877.png)


![1-[(Trifluoromethyl)sulfanyl]decane](/img/structure/B14430900.png)
![Phenol, 2-methoxy-4-[(1-naphthalenylimino)methyl]-](/img/structure/B14430905.png)

